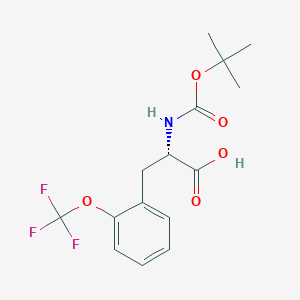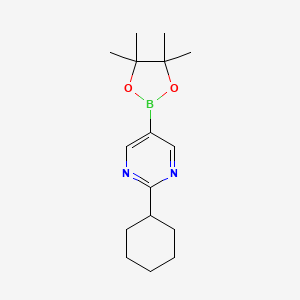
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester
Übersicht
Beschreibung
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester (2CPyB-P) is a versatile compound that has been used in a variety of scientific research applications. It is a boronate ester, meaning that it contains a boron atom bound to an oxygen atom, and a pinacol group, which is a cyclic ether. 2CPyB-P is a useful reagent for organic synthesis due to its ability to form strong boron-oxygen bonds and its low toxicity. It has been used in a number of biochemical and physiological studies, and its versatility allows for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used in a variety of scientific research applications, including the synthesis of polymers, the study of protein-ligand interactions, and the study of enzyme-catalyzed reactions. It has also been used in the synthesis of pharmaceuticals, including anti-cancer drugs. In addition, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used in the study of the structure and function of proteins and enzymes, as well as in the study of the structure and function of DNA and RNA.
Wirkmechanismus
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester is a boronate ester, meaning that it contains a boron atom bound to an oxygen atom. This boron-oxygen bond is strong and can be used to form covalent bonds with other molecules. In particular, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can form covalent bonds with proteins and enzymes, allowing it to act as a ligand and modulate their activity. Additionally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can form covalent bonds with DNA and RNA, allowing it to act as a probe and study their structure and function.
Biochemical and Physiological Effects
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used in a number of biochemical and physiological studies, and its versatility allows for a wide range of applications. For example, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used to study the structure and function of proteins and enzymes, as well as the structure and function of DNA and RNA. Additionally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used to study the interactions between proteins and ligands, as well as the interactions between enzymes and substrates. Finally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has been used to study the effects of drugs on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester has a number of advantages for use in laboratory experiments. For example, it is a non-toxic reagent that can be easily synthesized, and it can form strong covalent bonds with proteins, enzymes, DNA, and RNA. Additionally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can be used in a wide range of biochemical and physiological studies. However, there are some limitations to its use in laboratory experiments. For example, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can be difficult to synthesize in large quantities, and it can be difficult to isolate the product from the reaction mixture. Additionally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can be difficult to handle and store due to its sensitivity to air and light.
Zukünftige Richtungen
The versatility of 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester makes it a promising reagent for a variety of scientific research applications. In particular, it could be used in the study of protein-ligand interactions, the study of enzyme-catalyzed reactions, and the study of the structure and function of DNA and RNA. Additionally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester could be used to study the effects of drugs on biochemical and physiological processes, and it could be used to synthesize pharmaceuticals. Finally, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester could be used in the development of new synthetic methods, such as the synthesis of polymers.
Synthesemethoden
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can be synthesized using a variety of methods, including the condensation of 2-cyclohexylpyrimidine-5-boronic acid (2CPyB) with pinacol in the presence of a base. The reaction is typically carried out at room temperature, and the product is isolated by filtration. Alternatively, 2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester can be synthesized by reacting 2CPyB with an amine in the presence of a base. The reaction is typically carried out at room temperature, and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-11-13)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHRVGVEKPYGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146761 | |
| Record name | Pyrimidine, 2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylpyrimidine-5-boronic acid, pinacol ester | |
CAS RN |
1402166-11-3 | |
| Record name | Pyrimidine, 2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402166-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



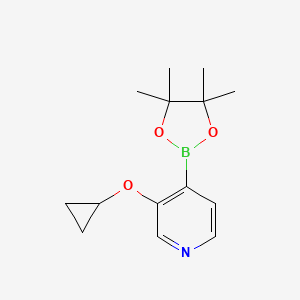


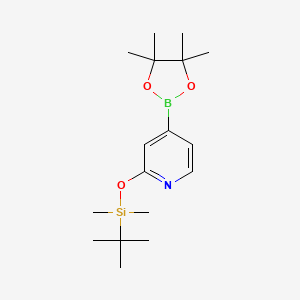
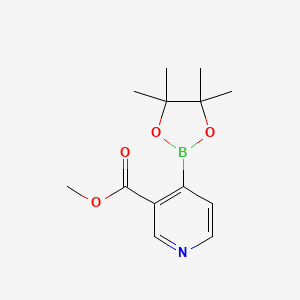
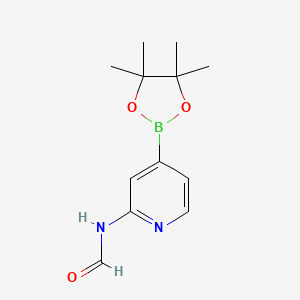
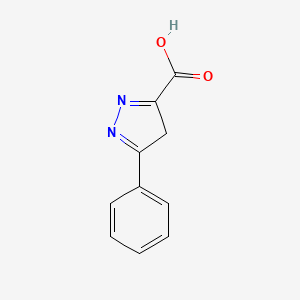
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)
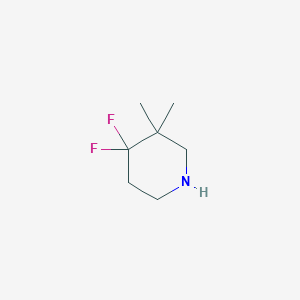
![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)
